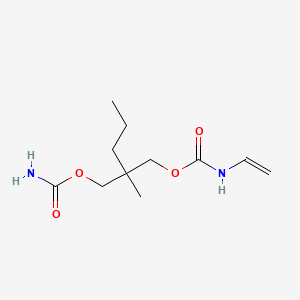![molecular formula C15H24N2O8S2 B14700832 Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate CAS No. 23721-23-5](/img/structure/B14700832.png)
Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate is an organic compound with the molecular formula C15H24N2O8S2. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and two methylsulfonyloxyethyl groups attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate typically involves the reaction of ethyl 2-amino-5-nitrobenzoate with bis(2-methylsulfonyloxyethyl)amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow synthesis process to optimize yield and efficiency. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methylsulfonyloxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: Similar structure but with methoxyethoxy groups instead of methylsulfonyloxyethyl groups.
Ethyl 2-amino-5-nitrobenzoate: Precursor in the synthesis of Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate.
Ethyl 2-amino-4,5-dimethoxybenzoate: Contains dimethoxy groups instead of methylsulfonyloxyethyl groups.
Uniqueness
This compound is unique due to the presence of two methylsulfonyloxyethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
CAS No. |
23721-23-5 |
|---|---|
Molecular Formula |
C15H24N2O8S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate |
InChI |
InChI=1S/C15H24N2O8S2/c1-4-23-15(18)13-11-12(5-6-14(13)16)17(7-9-24-26(2,19)20)8-10-25-27(3,21)22/h5-6,11H,4,7-10,16H2,1-3H3 |
InChI Key |
JGGUNESLVOCSEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
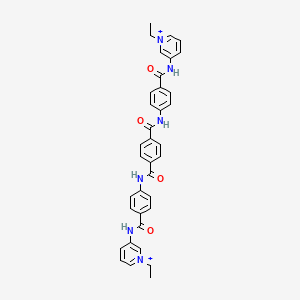

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
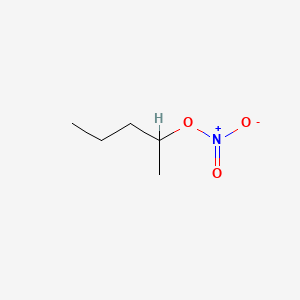
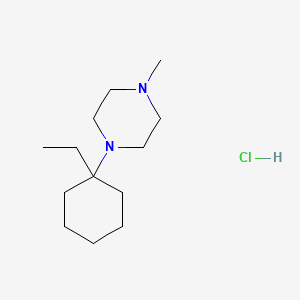

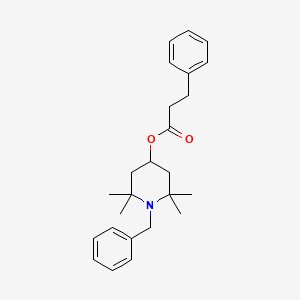
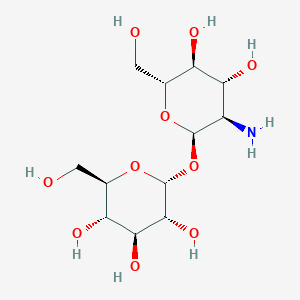
![(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14700809.png)

